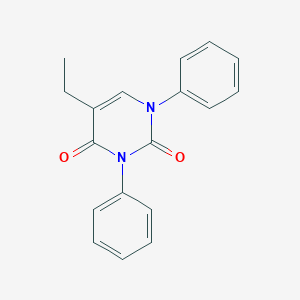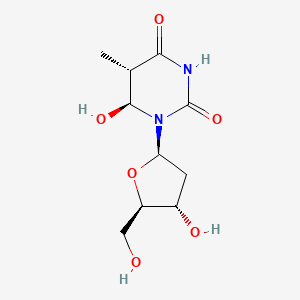
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is a stereoisomer of thymidine, a nucleoside composed of a deoxyribose sugar and the pyrimidine base thymine. This compound is a derivative of thymidine, which is a key component of DNA. Thymidine is known for its role in DNA synthesis and repair, making it crucial for cellular replication and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves the modification of the thymidine molecule. One common method includes the radiolysis of thymidine in N2O-saturated aqueous solutions, which leads to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine . The reaction conditions typically involve high-energy radiation to induce the necessary chemical changes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up using similar radiolysis techniques under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can revert oxidized forms back to their original state.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of thymidine. These products can have different biological activities and properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- has several scientific research applications:
Chemistry: It is used in studies involving nucleoside analogs and their chemical properties.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Wirkmechanismus
The mechanism of action of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves its incorporation into DNA during replication. This can lead to the formation of DNA strands with modified nucleotides, affecting the overall structure and function of the DNA. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, essential for DNA synthesis.
5-Hydroxy-5,6-dihydrothymidine: Another derivative formed through similar synthetic routes.
cis-5,6-Dihydroxy-5,6-dihydrothymidine: A stereoisomer with different chemical and biological properties.
Uniqueness
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall biological activity. This makes it a valuable compound for studying the effects of stereochemistry on nucleoside function and for developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
58717-01-4 |
|---|---|
Molekularformel |
C10H16N2O6 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(5S,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6-,7-,9+/m1/s1 |
InChI-Schlüssel |
YJLDZGKIGNIAQO-WOCMDNMUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


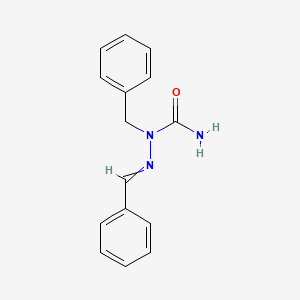
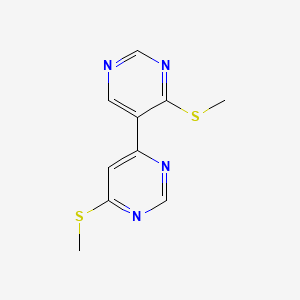
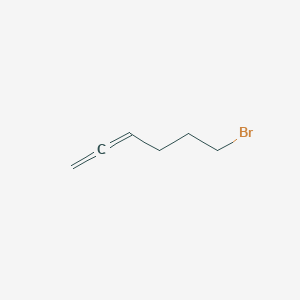

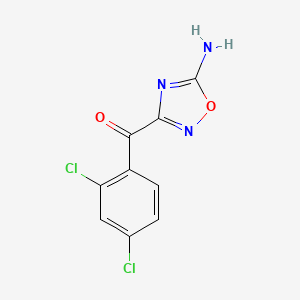

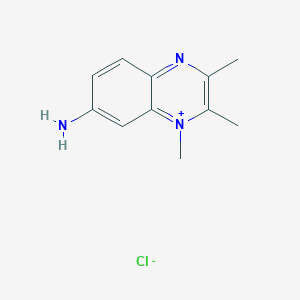
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
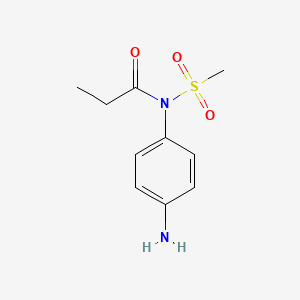
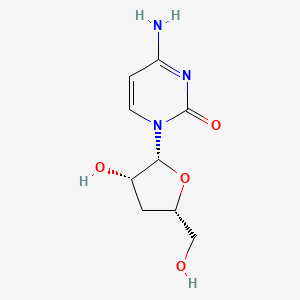

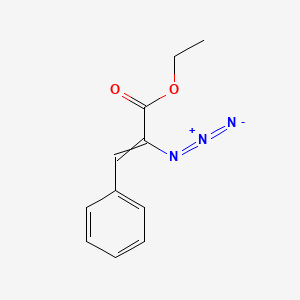
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
